Cas no 1096942-33-4 (5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran)

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran is a versatile organic compound with notable structural stability and reactivity. Its unique 2,3-dihydrobenzofuran core offers excellent thermal and chemical resistance, making it suitable for various applications. The presence of dichlorobenzoyl groups enhances its solubility and facilitates synthetic transformations, contributing to its utility in organic synthesis.
5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran structure
1096942-33-4 structure
Product name:5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran
CAS No:1096942-33-4
MF:C15H10Cl2O2
Molecular Weight:293.14470243454
CID:5734004
PubChem ID:43338466

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran 化学的及び物理的性質

名前と識別子

    • (2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
    • 5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
    • Z385418870
    • EN300-85727
    • AKOS005925091
    • CS-0263243
    • 1096942-33-4
    • 5-[(2,5-dichlorophenyl)carbonyl]-2,3-dihydro-1-benzofuran
    • 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran
    • インチ: 1S/C15H10Cl2O2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2
    • InChIKey: WWNMPQMGUGAXFS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C1C=CC2=C(C=1)CCO2)=O)Cl

計算された属性

  • 精确分子量: 292.006
  • 同位素质量: 292.006
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3A^2
  • XLogP3: 4.5

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-85727-0.25g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95.0%
0.25g
$331.0 2025-02-19
TRC
D439135-100mg
5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4
100mg
$ 275.00 2022-06-05
Enamine
EN300-85727-0.05g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95.0%
0.05g
$155.0 2025-02-19
Enamine
EN300-85727-10.0g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95.0%
10.0g
$2884.0 2025-02-19
Enamine
EN300-85727-1g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
1g
$671.0 2023-09-02
Enamine
EN300-85727-10g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
10g
$2884.0 2023-09-02
1PlusChem
1P01ALFW-50mg
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
50mg
$246.00 2023-12-26
1PlusChem
1P01ALFW-1g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
1g
$892.00 2023-12-26
1PlusChem
1P01ALFW-500mg
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
500mg
$710.00 2023-12-26
1PlusChem
1P01ALFW-2.5g
5-(2,5-dichlorobenzoyl)-2,3-dihydro-1-benzofuran
1096942-33-4 95%
2.5g
$1688.00 2023-12-26

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran 関連文献

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuranに関する追加情報

Introduction to 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran (CAS No. 1096942-33-4)

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran, identified by the chemical identifier CAS No. 1096942-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran class of molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran, particularly the presence of chloro substituents on the benzoyl group and the dihydrobenzofuran core, contribute to its unique chemical properties and reactivity.

The synthesis of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of chloro groups at the 2 and 5 positions of the benzoyl moiety enhances the electrophilicity of the molecule, making it a valuable intermediate in various synthetic pathways. Additionally, the dihydrobenzofuran ring system provides a scaffold that can be further modified to explore different pharmacophores and biological activities.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran derivatives. Studies have demonstrated that these compounds exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran aligns well with this trend, as it combines the bioisosteric properties of benzofuran with the electron-withdrawing effect of the chlorobenzoyl group.

One of the most compelling aspects of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran is its potential as a building block in drug discovery. The presence of reactive sites on its structure allows for further functionalization, enabling chemists to design novel molecules with tailored biological activities. For instance, recent research has shown that derivatives of this compound can interact with specific enzymatic targets involved in cancer progression, suggesting their therapeutic relevance.

The chemical stability and solubility profile of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran also make it an attractive candidate for further development. Its ability to dissolve in common organic solvents facilitates its use in various synthetic protocols and high-throughput screening assays. Moreover, its stability under different storage conditions ensures that it remains viable for extended periods, which is crucial for long-term research projects.

From a computational chemistry perspective, 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into its binding affinity and mode of action at the molecular level. For example, computational simulations have revealed that this compound can form stable hydrogen bonds with key residues on target proteins, which is essential for achieving potent pharmacological effects.

The synthesis and characterization of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran have also contributed to advancements in green chemistry principles. Researchers have explored environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These efforts align with the broader goal of developing sustainable methodologies in pharmaceutical chemistry.

In conclusion, 5-(2,5-Dichlorobenzoyl)-2 3 dihydro 1 benzofuran (CAS No 1096942334) represents a promising compound with significant potential in medicinal chemistry and drug development Its unique structural features bioisosteric properties and synthetic versatility make it a valuable tool for exploring new therapeutic strategies The ongoing research into this compound underscores its importance as a candidate for further exploration in both academic and industrial settings

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